molecular formula C8H16ClNO2 B1478992 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide CAS No. 2098074-49-6

2-chloro-N-(2-methoxyethyl)-N-methylbutanamide

Cat. No.: B1478992
CAS No.: 2098074-49-6
M. Wt: 193.67 g/mol
InChI Key: BFPLCXZLHGVILA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxyethyl)-N-methylbutanamide ( 2098074-49-6) is a chemical compound with the molecular formula C 8 H 16 ClNO 2 and a molecular weight of 193.67 g/mol . This molecule features a butanamide backbone substituted with a chloro group at the 2-position and a N-(2-methoxyethyl)-N-methyl amide functionality. As an alkyl chloroamide, its primary research application is as a versatile chemical synthesis intermediate and building block in organic chemistry and medicinal chemistry research. The presence of the reactive chloro group makes it a suitable candidate for nucleophilic substitution reactions, allowing researchers to functionalize the molecule for the creation of novel compound libraries . Its structure, which includes an ether and amide group, suggests potential for investigations into the structure-activity relationships of amide-containing compounds and their physicochemical properties. Researchers may employ this compound in the development of new agrochemicals or pharmaceuticals, drawing parallels to structurally related amides like dimethachlor, which is a known herbicide . Furthermore, chloro-substituted amides are of interest in structural studies of molecular conformations and intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and material properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO2/c1-4-7(9)8(11)10(2)5-6-12-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPLCXZLHGVILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-methoxyethyl)-N-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C7H14ClN1O1C_7H_{14}ClN_1O_1. It features a chloro group, a methoxyethyl substituent, and a methyl amide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro group may enhance lipophilicity, facilitating membrane permeability and receptor binding. This compound has been studied for its potential effects on neurotransmitter systems and inflammatory pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. Further investigations are required to elucidate the specific mechanisms involved.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by BenchChem demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong antibacterial properties.

Case Study 2: Cytotoxicity in Cancer Cells
In a separate investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The results showed significant cell death at concentrations above 50 µM, with an IC50 value calculated at approximately 30 µM for certain cell types. This suggests a promising avenue for further cancer research.

Data Table: Biological Activity Summary

Activity Effect IC50/MIC Reference
AntimicrobialEffective against multiple bacterial strainsLow micromolar range
CytotoxicityInduces apoptosis in cancer cells~30 µM

Comparison with Similar Compounds

Chloroacetamide Herbicides (Acetamide Backbone)

Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) .

Property Alachlor 2-Chloro-N-(2-Methoxyethyl)-N-Methylbutanamide
Molecular Formula C₁₄H₂₀ClNO₂ C₈H₁₅ClNO₂ (inferred)
Molecular Weight (g/mol) 269.77 ~208.67
Backbone Acetamide (C₂) Butanamide (C₄)
Key Substituents Diethylphenyl, methoxymethyl Methyl, 2-methoxyethyl
LogP (Lipophilicity) ~3.5 (estimated) ~1.5–2.0 (predicted)
Bioactivity Herbicide Unknown (likely varies with substituents)

Key Differences :

  • Solubility : The 2-methoxyethyl group in the target compound likely improves water solubility compared to alachlor’s aromatic and methoxymethyl groups .

Substituted Butanamides

Example : N-Benzyl-2-chloro-2-ethylbutanamide (CAS 73758-49-3) .

Property N-Benzyl-2-chloro-2-ethylbutanamide Target Compound
Molecular Formula C₁₃H₁₈ClNO C₈H₁₅ClNO₂
Molecular Weight (g/mol) 239.74 ~208.67
Substituents Benzyl, ethyl Methyl, 2-methoxyethyl
LogP 3.3 ~1.5–2.0
Hydrogen Bond Donors 1 1

Key Differences :

Heterocyclic Derivatives

Example : 2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methoxyethyl)acetamide (Molecular Weight: 269.75 g/mol) .

Property Heterocyclic Acetamide Target Compound
Molecular Formula C₉H₁₆ClNO₄S C₈H₁₅ClNO₂
Key Features Sulfone-containing thiolane ring Linear butanamide chain
Bioactivity Unreported Unreported

Key Differences :

Amino-Substituted Butanamides

Example: 2-Amino-N-(2-chlorophenyl)-3-methylbutanamide (Molecular Weight: 226.70 g/mol) .

Property Amino-Substituted Butanamide Target Compound
Functional Groups Amino, chlorophenyl Chloro, methoxyethyl
Hydrogen Bond Donors 2 (NH₂ and NH) 1 (amide NH)

Key Differences :

  • The amino group increases hydrogen-bonding capacity, which could enhance target binding but reduce blood-brain barrier penetration compared to the chloro-methoxyethyl analog .

Research Findings and Implications

Role of Substituents :

  • Methoxyethyl groups (as in and ) improve solubility and may enhance interactions with polar enzyme active sites, as seen in antifungal boronic acid derivatives .
  • Chloro substituents at the α-position (e.g., 2-chloro in butanamides) are common in agrochemicals for their electrophilic reactivity, aiding in covalent binding to biological targets .

Structural-Activity Relationships (SAR) :

  • Increasing carbon chain length (e.g., acetamide → butanamide) reduces volatility but may decrease bioavailability due to higher molecular weight .
  • Aromatic substituents (e.g., benzyl in ) enhance lipophilicity, whereas alkoxy groups (e.g., methoxyethyl) balance solubility and membrane permeability .

Preparation Methods

Reaction Components

Reaction Process

  • The reaction typically proceeds via nucleophilic substitution where the amine attacks the carbonyl carbon of the chloro-substituted acid chloride.
  • Careful control of temperature and stoichiometry is essential to favor the formation of the desired amide and to avoid side reactions such as hydrolysis or over-acylation.
  • The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.
  • After the reaction, purification steps such as extraction, washing, and recrystallization are employed to isolate the pure product.

This method is outlined as follows:

Step Description
1 Dissolve 2-methoxyethylamine and methylamine in a suitable solvent (e.g., dichloromethane).
2 Slowly add chloroacetyl chloride under cooling to maintain temperature below 10°C.
3 Stir the reaction mixture for several hours at controlled temperature to complete acylation.
4 Quench the reaction, extract the product, and purify by recrystallization or chromatography.

This synthesis route is supported by Vulcanchem's product data and synthesis description.

Preparation of 2-methoxyethylamine Intermediate

Since 2-methoxyethylamine is a key starting material for the synthesis, its preparation is also relevant.

Boc Protection and Nucleophilic Substitution Route

  • Starting from 2-bromoethylamine hydrobromide, the amine group is Boc-protected to form N-Boc bromoethylamine.
  • This intermediate undergoes nucleophilic substitution with sodium methoxide to introduce the methoxy group, yielding N-Boc-2-methoxyethylamine.
  • Deprotection of the Boc group under acidic or basic conditions affords 2-methoxyethylamine salt.
  • Finally, basification and extraction yield pure 2-methoxyethylamine.
Step Reaction Description Conditions/Notes
S1 Boc protection of 2-bromoethylamine hydrobromide Boc anhydride, triethylamine or diisopropylethylamine, DCM solvent, <10°C
S2 Nucleophilic substitution of bromine with methoxide Sodium methoxide in methanol, reflux 8 hours
S3 Boc deprotection to yield 2-methoxyethylamine salt Acidic or basic conditions
S4 Alkaline dissociation and extraction of free amine NaOH, extraction with dichloromethane, distillation

This method is detailed in patent CN113999125A with examples illustrating yields and NMR characterization confirming product identity.

Alternative Synthetic Approaches and Considerations

While the main method relies on direct acylation of amines with acid chlorides, other synthetic strategies for related amides include:

However, these alternative methods are less commonly reported for this specific compound and may involve more complex steps or lower selectivity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
1. Synthesis of 2-methoxyethylamine Boc protection, nucleophilic substitution, deprotection Key intermediate for amide synthesis
2. Acylation with chloro-substituted acid chloride 2-methoxyethylamine + methylamine + chloroacetyl chloride, low temp, anhydrous Formation of this compound
3. Purification Extraction, washing, recrystallization High purity product

Research Findings and Notes

  • The reaction conditions must be optimized to avoid side reactions such as hydrolysis of acid chlorides or over-alkylation.
  • The Boc protection strategy for 2-methoxyethylamine synthesis provides a high-yield and pure intermediate, facilitating the overall synthesis.
  • Analytical techniques such as NMR spectroscopy confirm the structure and purity of intermediates and final products.
  • Future research may explore modifications of the synthetic route to improve yield, selectivity, or scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation. For example, reacting 2-chloro-butanoyl chloride with N-(2-methoxyethyl)-N-methylamine under anhydrous conditions (e.g., THF, 0–5°C) yields the target amide. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine), using triethylamine as a base to neutralize HCl, and maintaining low temperatures to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 3.5–3.7 ppm (m, 4H, -OCH₂CH₂N-) and δ 3.3 ppm (s, 3H, -OCH₃) confirm the methoxyethyl group. The N-methyl group appears at δ 2.8–3.0 ppm (s, 3H).
  • ¹³C NMR : Carbonyl resonance at ~170 ppm (C=O), and chlorine-substituted carbon at ~45 ppm (C-Cl).
  • IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-Cl). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in chloroacetamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and intermolecular interactions. For example, in related N-aryl chloroacetamides, the C-Cl bond length is ~1.76 Å, and the amide C=O bond is ~1.23 Å. Hydrogen bonding between the amide N-H and adjacent oxygen/methoxy groups stabilizes the crystal lattice. Such data resolve stereoelectronic effects and guide structure-activity relationship (SAR) studies .

Q. What computational strategies predict the reactivity and stability of this compound under varying pH and solvent conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model hydrolysis pathways. The chloro group’s electrophilicity makes it susceptible to nucleophilic attack, with activation energies ~25–30 kcal/mol in aqueous environments. Solvent models (e.g., PCM for water) predict stability: polar aprotic solvents (DMF, DMSO) stabilize the compound, while protic solvents accelerate degradation .

Q. How can researchers address contradictions in reported biological activities of related chloroacetamides?

  • Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations) may arise from assay conditions (pH, temperature) or cell-line specificity. Systematic meta-analysis with standardized protocols (e.g., fixed ATP concentration in kinase assays) reduces variability. Comparative studies using isogenic cell lines can isolate compound-specific effects from genetic background noise .

Q. What experimental designs elucidate the mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Measure initial reaction rates at varying substrate/compound concentrations to determine inhibition type (competitive/uncompetitive).
  • Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2-methoxyethyl)-N-methylbutanamide
Reactant of Route 2
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2-chloro-N-(2-methoxyethyl)-N-methylbutanamide

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